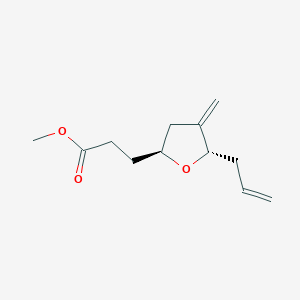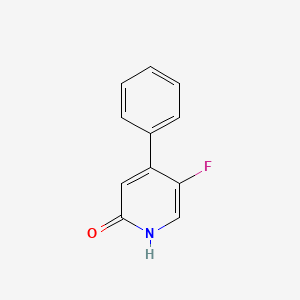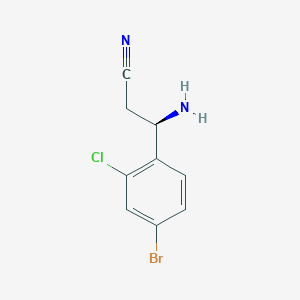
Trans-1-Tert-Butyl 3-Ethyl 4-(1-Methyl-1H-Imidazol-4-Yl)Pyrrolidine-1,3-Dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-1-Tert-Butyl 3-Ethyl 4-(1-Methyl-1H-Imidazol-4-Yl)Pyrrolidine-1,3-Dicarboxylate is a complex organic compound that features a pyrrolidine ring substituted with tert-butyl, ethyl, and imidazole groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trans-1-Tert-Butyl 3-Ethyl 4-(1-Methyl-1H-Imidazol-4-Yl)Pyrrolidine-1,3-Dicarboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the tert-butyl, ethyl, and imidazole groups through various substitution reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Trans-1-Tert-Butyl 3-Ethyl 4-(1-Methyl-1H-Imidazol-4-Yl)Pyrrolidine-1,3-Dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can be employed to reduce any double bonds or carbonyl groups present in the molecule.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or lithium aluminum hydride to replace specific substituents on the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst in ethanol.
Substitution: Sodium azide in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Trans-1-Tert-Butyl 3-Ethyl 4-(1-Methyl-1H-Imidazol-4-Yl)Pyrrolidine-1,3-Dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
Wirkmechanismus
The mechanism of action of Trans-1-Tert-Butyl 3-Ethyl 4-(1-Methyl-1H-Imidazol-4-Yl)Pyrrolidine-1,3-Dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole group can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound’s structure allows it to fit into binding pockets of proteins, modulating their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trans-1-Tert-Butyl 4-Methylcyclohexane: Similar in having a tert-butyl group but differs in the ring structure and other substituents.
1,3-Dimethyl-2-(1-Methylethyl)Cyclobutane: Shares the tert-butyl group but has a different ring system and substituents.
Uniqueness
Trans-1-Tert-Butyl 3-Ethyl 4-(1-Methyl-1H-Imidazol-4-Yl)Pyrrolidine-1,3-Dicarboxylate is unique due to its combination of a pyrrolidine ring with tert-butyl, ethyl, and imidazole groups. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C16H25N3O4 |
|---|---|
Molekulargewicht |
323.39 g/mol |
IUPAC-Name |
1-O-tert-butyl 3-O-ethyl (3S,4R)-4-(1-methylimidazol-4-yl)pyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C16H25N3O4/c1-6-22-14(20)12-8-19(15(21)23-16(2,3)4)7-11(12)13-9-18(5)10-17-13/h9-12H,6-8H2,1-5H3/t11-,12+/m0/s1 |
InChI-Schlüssel |
NSXSCMZZCNHHDT-NWDGAFQWSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H]1CN(C[C@@H]1C2=CN(C=N2)C)C(=O)OC(C)(C)C |
Kanonische SMILES |
CCOC(=O)C1CN(CC1C2=CN(C=N2)C)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Amino-1-[2-(difluoromethoxy)phenyl]acetone](/img/structure/B13053037.png)
![(3S)-6-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13053040.png)
![Tert-butyl 4-formyl-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13053047.png)


![ethyl N-[(Z)-3-hydroxy-2-[[4-(trifluoromethyl)phenyl]diazenyl]but-2-enoyl]carbamate](/img/structure/B13053069.png)


![(R)-1-(Tert-butoxycarbonyl)-5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-2'-carboxylic acid](/img/structure/B13053089.png)


